

Reference Standard Guide: 6-Methyl-2-Propyl-4(3H)-Pyrimidinone Analysis

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Compound of Interest

Compound Name:	4(3H)-Pyrimidinone, 6-methyl-2-propyl-
CAS No.:	16858-16-5
Cat. No.:	B097796

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Executive Summary: The Criticality of CAS 16858-16-5

6-methyl-2-propyl-4(3H)-pyrimidinone (CAS: 16858-16-5) is a pivotal intermediate in the synthesis of Sildenafil Citrate (Viagra) and related PDE5 inhibitors. In the pharmaceutical lifecycle, it serves a dual role:

- **Key Starting Material (KSM):** The structural foundation for the pyrazolopyrimidine scaffold.
- **Process-Related Impurity:** Unreacted traces in the final drug substance must be quantified to meet ICH Q3A/Q3B thresholds (<0.15%).

This guide compares the performance and utility of Certified Reference Standards (CRS) versus Research Grade (RG) materials. For drug development professionals, choosing the correct grade is not merely a purchasing decision—it is a compliance strategy that impacts method validation, impurity profiling, and eventual regulatory acceptance.

Comparative Analysis: Certified vs. Research Grade

In a GMP environment, "alternatives" refer to the grade of material used for quantitative analysis. Below is a head-to-head comparison of a Primary Certified Reference Standard against a Research Grade/Synthesis Grade alternative.

Performance Matrix

Feature	Certified Reference Standard (CRS)	Research Grade (RG) Material
Primary Use	GMP Release Testing, Method Validation, Calibration.	Early R&D, Route Scouting, Qualitative ID.
Assay Accuracy	99.0% - 100.0% (Mass Balance verified).	Variable (often >95% by area normalization only).
Traceability	Traceable to SI units or Pharmacopeial standards (USP/EP).	Vendor-dependent; often lacks traceability.
Characterization	Full CoA: 1H-NMR, 13C-NMR, MS, IR, HPLC, Water (KF), ROI.	Limited: Usually just 1H-NMR and HPLC Area %.
Risk Profile	Low: Defensible in regulatory audits.	High: Risk of "Potency Bias" leading to OOS results.
Cost Efficiency	High upfront cost; low failure risk.	Low upfront cost; high validation labor cost.

The "Hidden" Error in Research Grade Alternatives

Using a Research Grade alternative for quantitation introduces a systematic error known as Potency Bias.

- Scenario: You purchase an RG standard with "98% Purity" (HPLC Area).
- Reality: It contains 2% water and 3% residual solvent (not detected by HPLC-UV).
- True Potency:

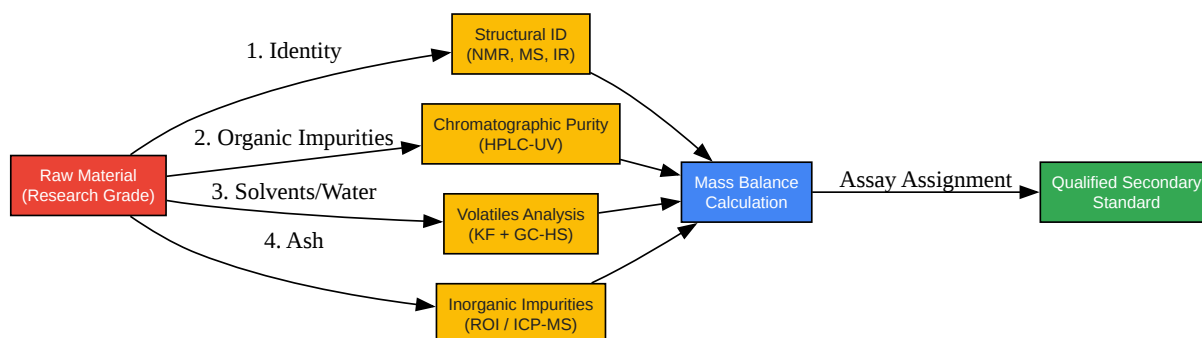
- Consequence: If assumed to be 98%, you will overestimate the impurity levels in your drug product by ~5%, potentially triggering false failures.

Experimental Protocol: Qualification of a Secondary Standard

If a Primary CRS is unavailable or cost-prohibitive for routine testing, the scientific standard is to procure high-quality Research Grade material and qualify it in-house as a Secondary Standard.

Workflow Visualization

The following diagram illustrates the rigorous "Mass Balance" approach required to convert a raw chemical into a usable reference standard.



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Figure 1: The "Mass Balance" workflow for qualifying a secondary reference standard from raw material.

Step-by-Step Qualification Methodology

Phase 1: Structural Confirmation (Identity)

Before any quantitation, confirm the material is 6-methyl-2-propyl-4(3H)-pyrimidinone.

- 1H-NMR (DMSO-d6): Look for the characteristic propyl group signals (triplet at ~0.9 ppm, multiplet at ~1.6 ppm, triplet at ~2.5 ppm) and the C6-methyl singlet (~2.2 ppm). The pyrimidinone proton is often broad or exchanged.
- MS (ESI+): Confirm parent ion

Phase 2: Chromatographic Purity (HPLC)

Use this method to determine organic impurities. This is specific for Sildenafil-related intermediates.

- Column: C18 (e.g., Zorbax SB-C18, 150 x 4.6 mm, 3.5 μ m).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 60% B over 20 minutes.
- Flow Rate: 1.0 mL/min.^{[1][2]}
- Detection: UV at 230 nm (Max absorption for pyrimidinone core).
- Acceptance Criteria: Main peak > 99.0% area; no single impurity > 0.5%.

Phase 3: Volatiles & Inorganics

HPLC "Area %" ignores water and salts. You must quantify these:

- Water Content: Karl Fischer (Volumetric or Coulometric). Expect 0.5 - 2.0% for this hygroscopic solid.
- Residual Solvents: GC-Headspace. Check for solvents used in synthesis (e.g., Ethanol, Toluene).

- Residue on Ignition (ROI): Sulfated ash method to detect inorganic salts.

Phase 4: The Potency Calculation

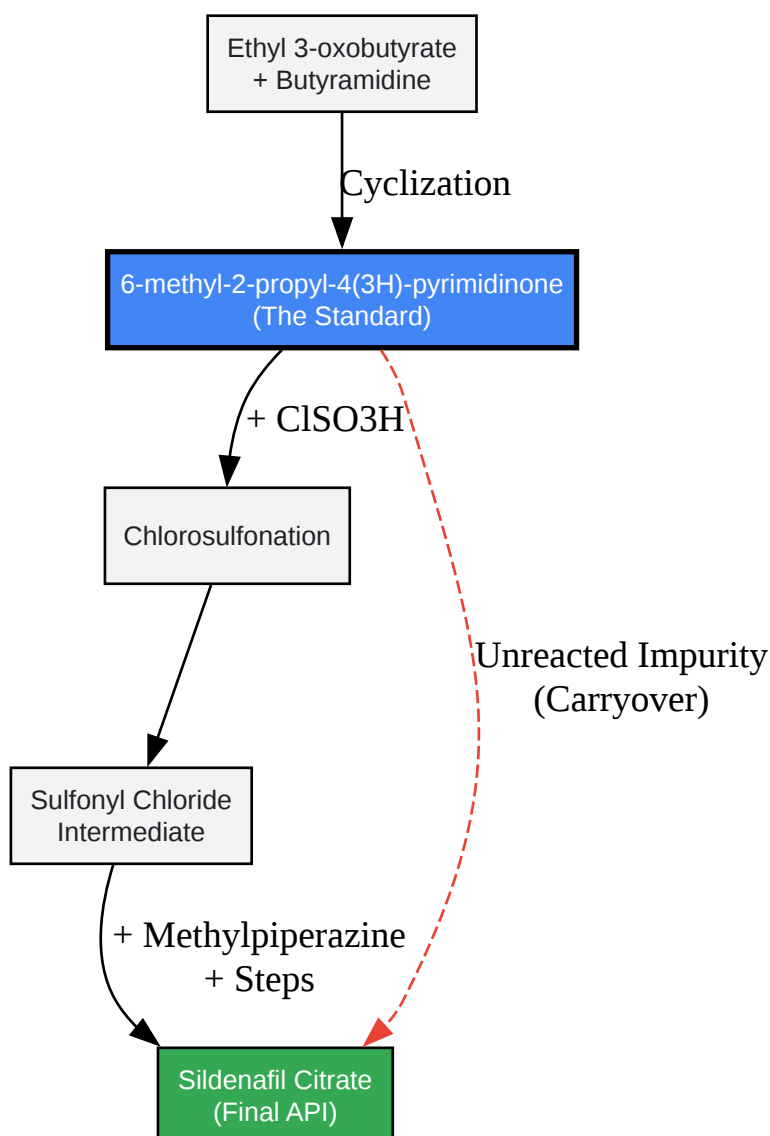
Calculate the final "As-Is" assay value using the Mass Balance Equation:

Example Calculation:

- HPLC Purity: 99.5%
- Water (KF): 1.2%
- Residual Ethanol: 0.3%
- ROI: 0.1%
- Assay =

Synthesis Context & Impurity Pathway

Understanding where this standard fits helps in troubleshooting "ghost peaks" in Sildenafil analysis.



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Figure 2: Synthesis pathway showing 6-methyl-2-propyl-4(3H)-pyrimidinone as both a precursor and a potential carryover impurity.

References

- United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. USP-NF.[3] [Link](#)
- International Conference on Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link](#)

- PubChem.Compound Summary: 6-methyl-2-propyl-4(3H)-pyrimidinone (CAS 16858-16-5). National Library of Medicine. [Link](#)
- Dunn, P. J., et al. "Commercial Synthesis of Sildenafil Citrate (Viagra)." Organic Process Research & Development, 2004. (Describes the pyrimidinone intermediate role). [Link](#)
- European Medicines Agency (EMA).Guideline on the Specification Limits for Residues of Metal Catalysts or Reagents.[Link](#)

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- 1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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